

3-((Furan-2-ylmethyl)sulfonyl)azetidine structure and nomenclature

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-((Furan-2-ylmethyl)sulfonyl)azetidine

Cat. No.: B1404934

[Get Quote](#)

An in-depth technical guide on the core aspects of **3-((Furan-2-ylmethyl)sulfonyl)azetidine**, designed for researchers, scientists, and drug development professionals. This document provides a detailed overview of the compound's structure, nomenclature, and available data, while also addressing the current limitations in publicly accessible experimental information.

Chemical Structure and Nomenclature

3-((Furan-2-ylmethyl)sulfonyl)azetidine is a heterocyclic compound featuring a strained four-membered azetidine ring linked to a furan ring through a sulfonylmethyl bridge. This unique combination of a saturated nitrogen heterocycle and an aromatic oxygen heterocycle presents an interesting scaffold for chemical and biological exploration.

Table 1: Compound Identification

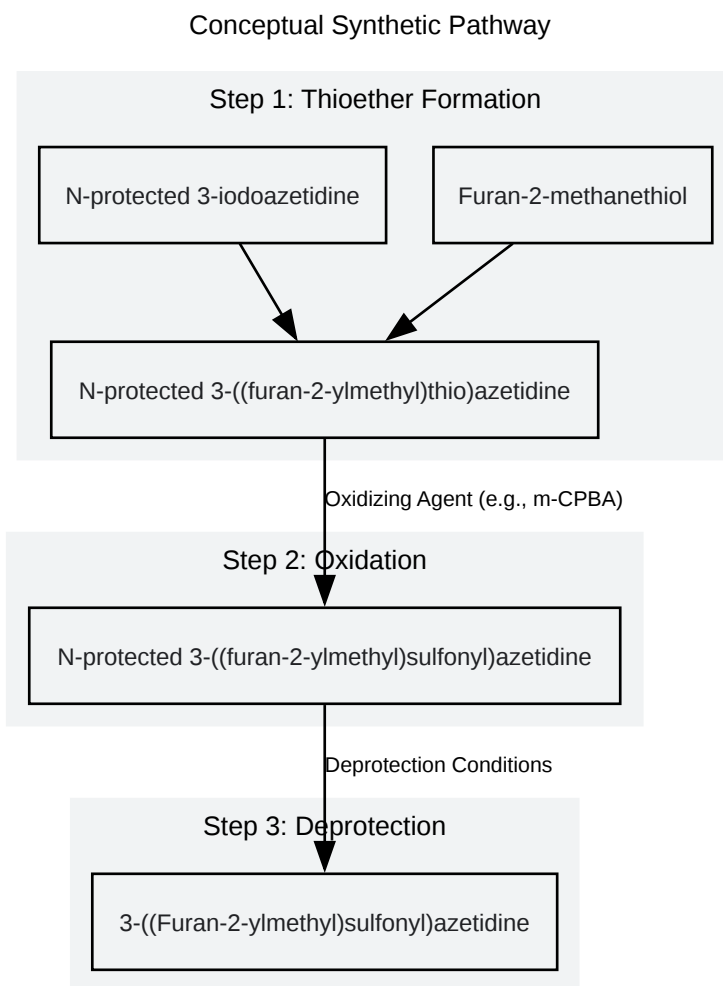
Identifier	Value
IUPAC Name	3-(furan-2-ylmethylsulfonyl)azetidine
Synonyms	3-[(Furan-2-yl)methanesulfonyl]azetidine, 3-(2-furylmethylsulfonyl)azetidine
Molecular Formula	C ₈ H ₁₁ NO ₃ S
Molecular Weight	217.25 g/mol
CAS Number	71778266 (Parent Compound)
PubChem CID	71778266
InChI	InChI=1S/C8H11NO3S/c10-13(11,8-4-9-5-8)6-7-2-1-3-12-7/h1-3,8-9H,4-6H2
InChIKey	JWQNFMLJBAVQGJ-UHFFFAOYSA-N
SMILES	<chem>C1C(CN1)S(=O)(=O)CC2=CC=CO2</chem>

The structure is characterized by the presence of key functional groups: a secondary amine within the azetidine ring, a sulfone, and a furan moiety. The hydrochloride salt of this compound is also documented (PubChem CID: 72716672).

Synthesis and Characterization

While specific, detailed experimental protocols for the synthesis of **3-((Furan-2-ylmethyl)sulfonyl)azetidine** are not extensively reported in peer-reviewed scientific literature, general methodologies for the synthesis of substituted azetidines and sulfones can provide a conceptual framework. The synthesis of azetidine derivatives can be challenging due to the inherent ring strain of the four-membered ring.

A plausible, though not experimentally verified, synthetic approach could involve a multi-step process. A conceptual workflow is outlined below:



[Click to download full resolution via product page](#)

Caption: A conceptual synthetic workflow for **3-((Furan-2-ylmethyl)sulfonyl)azetidine**.

Characterization data such as NMR, IR, and mass spectrometry for this specific compound are not readily available in public databases.

Potential Biological and Pharmacological Context

The biological activity of **3-((Furan-2-ylmethyl)sulfonyl)azetidine** has not been specifically reported. However, the constituent moieties are prevalent in many pharmacologically active compounds.

- **Azetidine Ring:** The azetidine motif is considered a valuable scaffold in medicinal chemistry due to its ability to introduce conformational rigidity and act as a bioisostere for other

functional groups. Azetidine-containing compounds have demonstrated a wide array of biological activities.

- **Furan Ring:** Furan derivatives are known to possess diverse pharmacological properties, including antibacterial, antifungal, and anti-inflammatory activities.
- **Sulfone Group:** The sulfone group is a common feature in various therapeutic agents and can contribute to the molecule's polarity and hydrogen bonding capacity.

Given the presence of these pharmacologically relevant groups, **3-((Furan-2-ylmethyl)sulfonyl)azetidine** and its derivatives could be of interest for screening in various drug discovery programs. For instance, derivatives of this core structure have been synthesized, such as 6-(3-((furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione, indicating its use as a building block in medicinal chemistry.

Experimental Protocols and Data

A comprehensive search of scientific literature and chemical databases did not yield specific experimental protocols for the synthesis or biological evaluation of **3-((Furan-2-ylmethyl)sulfonyl)azetidine**. Quantitative data from biological assays, such as IC₅₀ or MIC values, are not available.

Signaling Pathways and Mechanisms of Action

Due to the lack of biological data, there is no information on the signaling pathways or mechanisms of action associated with **3-((Furan-2-ylmethyl)sulfonyl)azetidine**.

Conclusion

3-((Furan-2-ylmethyl)sulfonyl)azetidine is a well-defined chemical entity with a structure that suggests potential for biological relevance. However, there is a significant gap in the publicly available scientific literature regarding its synthesis, characterization, and biological activity. This presents an opportunity for further research to explore the properties of this compound and its derivatives. Future work should focus on developing a reliable synthetic route, characterizing the compound using modern analytical techniques, and screening it for a range of biological activities to unlock its potential in medicinal chemistry and drug discovery.

- To cite this document: BenchChem. [3-((Furan-2-ylmethyl)sulfonyl)azetidine structure and nomenclature]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1404934#3-furan-2-ylmethyl-sulfonyl-azetidine-structure-and-nomenclature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com